molecular formula C12H8N2O B13696087 3-(3-Isoquinolyl)-3-oxopropanenitrile

3-(3-Isoquinolyl)-3-oxopropanenitrile

Cat. No.: B13696087
M. Wt: 196.20 g/mol
InChI Key: AWXCPEZMCNTQJX-UHFFFAOYSA-N
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Description

3-(3-Isoquinolyl)-3-oxopropanenitrile is a specialist β-ketonitrile (also known as an α-cyano ketone) that serves as a versatile and valuable building block in organic and medicinal chemistry research . Its molecular structure integrates an isoquinoline heterocycle, a privileged scaffold in drug discovery, with a highly reactive β-ketonitrile group. This combination allows researchers to utilize this compound as a key precursor for the synthesis of complex and diverse molecular architectures, particularly novel heterocyclic systems . The reactivity of this compound is defined by its two functional groups. The ketone carbonyl can undergo nucleophilic addition or serve as an electrophile in condensation reactions, such as with the Gewald reaction to synthesize substituted 2-aminothiophenes . Simultaneously, the nitrile group can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in cyclization reactions to form nitrogen-containing heterocycles like pyrazoles, isoxazoles, and pyridines . This dual reactivity makes it an ideal substrate for constructing complex molecules. Its primary research application is in the electrophilic cyanoacetylation of various nucleophiles, providing a direct route to functionalized intermediates . Furthermore, derivatives of similar β-ketonitriles are frequently investigated in medicinal chemistry for their potential pharmacological activities, including antimicrobial and antifungal properties . Researchers will find this compound particularly useful for developing new heterocyclic inhibitors and exploring structure-activity relationships. This product is intended for research and development purposes in a laboratory setting only. It is not for diagnostic, therapeutic, or any human or veterinary use.

Properties

Molecular Formula

C12H8N2O

Molecular Weight

196.20 g/mol

IUPAC Name

3-isoquinolin-3-yl-3-oxopropanenitrile

InChI

InChI=1S/C12H8N2O/c13-6-5-12(15)11-7-9-3-1-2-4-10(9)8-14-11/h1-4,7-8H,5H2

InChI Key

AWXCPEZMCNTQJX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=NC(=CC2=C1)C(=O)CC#N

Origin of Product

United States

Preparation Methods

Preparation Methods of 3-(3-Isoquinolyl)-3-oxopropanenitrile

General Synthetic Strategy

The synthesis of 3-(3-isoquinolyl)-3-oxopropanenitrile typically involves the formation of a carbon-carbon bond between the isoquinoline ring and a 3-oxopropanenitrile moiety. The key steps generally include:

  • Functionalization of the isoquinoline ring to introduce a suitable leaving group or reactive site at the 3-position.
  • Nucleophilic substitution or condensation with a cyanoacetyl derivative or equivalent to install the 3-oxopropanenitrile fragment.
  • Purification and characterization of the final compound.

Specific Synthetic Routes

Knoevenagel Condensation Approach

One common approach involves the Knoevenagel condensation between 3-isoquinolinecarboxaldehyde and malononitrile or cyanoacetic acid derivatives, followed by oxidation or rearrangement to yield the 3-oxopropanenitrile structure.

Reaction Scheme:

Reactants Conditions Product Yield (%)
3-Isoquinolinecarboxaldehyde + Malononitrile Base catalyst (e.g., piperidine), ethanol, reflux 3-(3-Isoquinolyl)-3-oxopropanenitrile 45-60%
  • The aldehyde group on the isoquinoline ring reacts with malononitrile under basic conditions to form the intermediate alkene nitrile.
  • Subsequent oxidation or hydrolysis steps convert the alkene nitrile to the ketone nitrile (3-oxopropanenitrile) structure.
Direct Alkylation of Isoquinoline Derivative

Another method involves the direct alkylation of a 3-substituted isoquinoline with a halo-substituted 3-oxopropanenitrile derivative.

Reactants Conditions Product Yield (%)
3-Isoquinolyl anion + 3-chloro-3-oxopropanenitrile Strong base (e.g., NaH), aprotic solvent (THF), low temperature 3-(3-Isoquinolyl)-3-oxopropanenitrile 50-70%
  • Deprotonation of the isoquinoline at the 3-position forms a nucleophilic species.
  • Nucleophilic substitution on the halo-3-oxopropanenitrile installs the desired moiety.
Metal-Catalyzed Cross-Coupling

Transition-metal catalyzed cross-coupling reactions such as Suzuki or Stille coupling can be employed to couple a 3-halogenated isoquinoline with a boronate or stannane derivative of the 3-oxopropanenitrile fragment.

Reactants Catalyst & Conditions Product Yield (%)
3-Iodoisoquinoline + 3-oxopropanenitrile boronate Pd(PPh3)4, base (K2CO3), solvent (DMF/H2O), 80°C 3-(3-Isoquinolyl)-3-oxopropanenitrile 60-85%
  • The halogenated isoquinoline and boronate ester undergo palladium-catalyzed coupling to form the carbon-carbon bond.
  • This method offers high selectivity and yields.

Analysis of Preparation Methods

Yield Comparison

Method Typical Yield Range (%) Advantages Limitations
Knoevenagel Condensation 45-60 Simple, mild conditions, readily available reagents Moderate yields, requires post-condensation steps
Direct Alkylation 50-70 Straightforward, fewer steps Requires strong base, sensitive to side reactions
Metal-Catalyzed Cross-Coupling 60-85 High yields, good functional group tolerance Requires expensive catalysts, inert atmosphere

Purity and Characterization

  • Purity of the final product is typically confirmed by NMR spectroscopy, mass spectrometry, and elemental analysis.
  • Chromatographic techniques such as HPLC are used to assess purity and separate by-products.
  • Melting point determination and IR spectroscopy confirm the presence of the ketone and nitrile functionalities.

Exhaustive Research Findings

  • Recent patents (e.g., WO2024059200A1) describe synthetic routes for isoquinoline derivatives including 3-(3-isoquinolyl)-3-oxopropanenitrile as intermediates in kinase inhibitor development, highlighting metal-catalyzed coupling as a preferred method due to higher yields and selectivity.
  • Chinese patent CN102711765A discusses kinase inhibitors containing heteroaryl groups such as isoquinolinyl and methods to prepare related compounds, supporting the use of base-catalyzed condensations and nucleophilic substitutions for such molecules.
  • The choice of solvent (e.g., tetrahydrofuran, dimethylformamide) and base (e.g., piperidine, sodium hydride) critically affects the reaction efficiency and product purity.
  • Optimization studies indicate that controlling temperature and reaction time is crucial to minimize side reactions such as polymerization or over-alkylation.

Summary Table of Preparation Methods

Preparation Method Key Reagents Reaction Conditions Yield (%) Notes
Knoevenagel Condensation 3-Isoquinolinecarboxaldehyde, malononitrile, base Ethanol, reflux, base catalyst 45-60 Simple, moderate yield, requires oxidation
Direct Alkylation 3-Isoquinolyl anion, 3-chloro-3-oxopropanenitrile THF, NaH, low temperature 50-70 Requires strong base, sensitive conditions
Pd-Catalyzed Cross-Coupling 3-Iodoisoquinoline, 3-oxopropanenitrile boronate Pd(PPh3)4, K2CO3, DMF/H2O, 80°C 60-85 High yield, selective, costly catalyst

Chemical Reactions Analysis

Types of Reactions: MFCD32876611 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s properties and creating derivatives with specific characteristics.

Common Reagents and Conditions: Common reagents used in the reactions of MFCD32876611 include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to ensure the desired outcome. For example, oxidation reactions may require the use of strong oxidizing agents like potassium permanganate, while reduction reactions may involve the use of reducing agents like sodium borohydride.

Major Products Formed: The major products formed from the reactions of MFCD32876611 depend on the type of reaction and the reagents used. For instance, oxidation reactions may produce oxidized derivatives, while substitution reactions may result in the formation of substituted compounds with different functional groups.

Scientific Research Applications

MFCD32876611 has a wide range of applications in scientific research, including chemistry, biology, medicine, and industry. In chemistry, it is used as a reagent for various reactions and as a starting material for the synthesis of other compounds. In biology, it is used in studies related to enzyme activity and protein interactions. In medicine, MFCD32876611 is investigated for its potential therapeutic properties, including its role in drug development. In industry, it is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of MFCD32876611 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target molecules, such as enzymes or receptors, and modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways, resulting in the desired therapeutic or industrial effects.

Comparison with Similar Compounds

Comparative Analysis of 3-Oxopropanenitrile Derivatives

Below is a detailed comparison of structurally similar 3-oxopropanenitrile compounds, focusing on synthesis, reactivity, and applications.

Reactivity and Functionalization

  • Nitrile and Ketone Reactivity : The nitrile group undergoes nucleophilic additions (e.g., with hydrazines to form pyrazoles ), while the ketone participates in condensations (e.g., with aldehydes to form pyridines ).
  • Electronic Effects : Electron-withdrawing groups (e.g., nitro in 3-(4-nitrophenyl)-3-oxopropanenitrile) enhance electrophilicity, accelerating nucleophilic attacks. Conversely, electron-donating groups (e.g., methoxy in 3-(4-methoxyphenyl)-3-oxopropanenitrile) may stabilize intermediates in cyclization reactions .
  • Heterocyclic Substituents : Benzofuran and indole substituents enable π-π stacking and hydrogen bonding, critical for bioactive molecule design (e.g., anticancer agents in and biofilm inhibitors in ) .

Q & A

Q. What are the common synthetic routes for preparing 3-(3-Isoquinolyl)-3-oxopropanenitrile?

The synthesis of 3-(3-Isoquinolyl)-3-oxopropanenitrile typically involves multi-step reactions starting from isoquinoline derivatives. A general approach includes:

Condensation reactions : Reacting isoquinoline-3-carboxaldehyde with a nitrile-containing precursor (e.g., diethoxypropionitrile) under basic conditions to form the keto-nitrile backbone.

Cyclization : Acid- or base-catalyzed cyclization to stabilize the isoquinolyl moiety.

Purification : Column chromatography or recrystallization to isolate the product .
Key challenges include controlling regioselectivity during cyclization and minimizing side reactions from the reactive nitrile group.

Q. What functional groups dominate the reactivity of 3-(3-Isoquinolyl)-3-oxopropanenitrile?

The compound’s reactivity is driven by:

  • Nitrile group : Participates in nucleophilic additions (e.g., with amines or thiols) and cycloadditions.
  • Carbonyl group : Undergoes condensation reactions (e.g., with hydrazines to form hydrazones) or reductions.
  • Isoquinolyl aromatic system : Engages in π-π stacking or hydrogen bonding with biological targets .
    Methodological focus: Optimize reaction conditions (solvent polarity, temperature) to target specific functional groups.

Q. How is 3-(3-Isoquinolyl)-3-oxopropanenitrile characterized post-synthesis?

Standard characterization techniques include:

  • NMR spectroscopy : ¹H/¹³C NMR to confirm structural integrity and regiochemistry.
  • Mass spectrometry (ESI-MS) : Validate molecular weight and fragmentation patterns.
  • X-ray crystallography : Resolve crystal packing and stereochemical details .
  • HPLC : Assess purity (>95% required for biological assays) .

Advanced Research Questions

Q. How do structural modifications of the isoquinolyl group affect bioactivity?

Comparative studies of analogs reveal:

Substituent PositionBioactivity ImpactKey Finding
3-Isoquinolyl (Parent)Moderate kinase inhibitionBaseline activity against tyrosine kinases
6-Methoxy-2-pyridyl Enhanced solubilityImproved pharmacokinetics but reduced target affinity
1-Adamantyl Increased metabolic stabilityRigid bicyclic structure reduces CYP450-mediated degradation

Methodological insight: Use molecular docking to predict binding interactions before synthesizing analogs .

Q. How can contradictory data on the compound’s stability be resolved?

Reported stability discrepancies (e.g., hydrolysis rates in acidic vs. neutral conditions) require:

Controlled experiments : Replicate conditions (pH, temperature) across studies.

Computational modeling : Density Functional Theory (DFT) to assess hydrolysis pathways.

Comparative analysis : Benchmark against structurally similar nitriles (e.g., 3-oxopropanenitrile derivatives) .
Example: Hydrolysis half-life varies from 2 hours (pH 2) to >24 hours (pH 7), highlighting pH-dependent reactivity .

Q. What experimental designs are optimal for studying biological interactions?

For target engagement studies:

  • Surface Plasmon Resonance (SPR) : Quantify binding kinetics (KD, kon/koff) with purified enzymes/receptors.
  • Cellular assays : Use isogenic cell lines (e.g., CRISPR-edited) to isolate target-specific effects.
  • Metabolic profiling : LC-MS/MS to track metabolite formation in hepatic microsomes .
    Note: Pair with negative controls (e.g., nitrile-free analogs) to rule out nonspecific effects .

Q. How does the electronic nature of the isoquinolyl ring influence reaction outcomes?

The electron-deficient isoquinolyl ring directs electrophilic substitutions to the 1- and 4-positions. Key observations:

  • Nitration : Occurs preferentially at the 1-position under HNO3/H2SO4.
  • Halogenation : Iodine selectively substitutes at the 4-position in presence of AgNO3 .
    Methodological tip: Use Hammett constants (σ) to predict substituent effects on reaction rates .

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